4-Heptyn-3-ol
Overview
Description
4-Heptyn-3-ol: is an organic compound with the molecular formula C7H12O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptyn-3-ol can be synthesized through several methods. One common approach involves the reaction of 1-butyne with acetone in the presence of a base such as sodium amide . The reaction proceeds via nucleophilic addition, forming the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroboration-oxidation of 1-heptyne . This method involves the addition of diborane to the triple bond, followed by oxidation with hydrogen peroxide to yield the alcohol .
Chemical Reactions Analysis
Types of Reactions: 4-Heptyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form using oxidizing agents such as or .
Reduction: Reduction of this compound can yield when treated with and a reducing agent like .
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, ammonia.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 4-Heptyn-3-one.
Reduction: 4-Heptyn-3-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Heptyn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 4-Heptyn-3-ol involves its reactivity due to the presence of the triple bond and the hydroxyl group. The compound can participate in nucleophilic addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1-Heptyne: Similar in structure but lacks the hydroxyl group.
4-Heptyn-2-ol: Similar but with the hydroxyl group on the second carbon.
4-Heptyn-3-one: The oxidized form of 4-Heptyn-3-ol.
Uniqueness: this compound is unique due to the presence of both a triple bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
hept-4-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOKAMXPKGORIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031300 | |
Record name | 4-Heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32398-69-9 | |
Record name | 4-Heptyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032398699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32398-69-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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